A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restrained GABA analogue and a valuable building block in medicinal chemistry. The unique structural rigidity imparted by the cyclobutane ring offers distinct advantages in drug design, influencing potency, selectivity, and pharmacokinetic profiles. This document details the fundamental physicochemical properties, synthesis, and analytical characterization of the title compound. Furthermore, it explores its chemical reactivity, applications in drug development as a protein degrader building block, and essential safety protocols for laboratory handling. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction and Chemical Identity
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative featuring a stereochemically defined cyclobutane core. This four-membered ring system introduces a high degree of conformational rigidity compared to flexible aliphatic chains, a characteristic increasingly exploited in modern drug discovery.[1] The constrained nature of the cyclobutyl scaffold allows for precise orientation of its functional groups—the primary amine and the carboxylic acid—in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[2]
This compound is of particular interest as a constrained analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By mimicking the spatial arrangement of GABA's functional groups, it serves as a valuable scaffold for developing novel neurological agents. It is also classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that are designed to induce the degradation of specific target proteins.[3]
Key Identifiers:
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Chemical Name: cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The hydrochloride salt form of cis-(3-Aminocyclobutyl)acetic acid enhances its stability and aqueous solubility, which is advantageous for experimental handling and formulation.
| Property | Value | Source(s) |
| Purity Specification | ≥95% - 97% | [4][5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in water | [7] |
| Storage Conditions | Store long-term in a cool, dry place.[4] Keep refrigerated and protected from direct sunlight.[8] | [4][8] |
| Chemical Stability | Reported to be light-sensitive.[8] | [8] |
| InChI Key | JEJWYGQWKNHONY-UHFFFAOYSA-N | [6] |
| SMILES | N[C@@H]1CCC(=O)O.Cl |
Synthesis and Analytical Characterization
Synthesis Overview
The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a multi-step process that requires careful control of stereochemistry to obtain the desired cis isomer. While specific, proprietary synthesis routes for this exact molecule are not detailed in publicly available literature, a general and logical synthetic strategy can be inferred from patents related to similar cyclobutane structures and standard organic chemistry principles.
A plausible synthetic pathway would begin with a suitable cyclobutane precursor, followed by the introduction of the amino and acetic acid functionalities. A key step often involves stereoselective reduction or substitution reactions to establish the cis relationship between the substituents on the cyclobutane ring. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid, which aids in purification and improves the compound's stability.[7][9][10]
The diagram below illustrates a conceptual workflow for the synthesis and purification of the target compound.
Caption: Conceptual workflow for synthesis and purification.
Analytical Characterization
To ensure the identity, purity, and structural integrity of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm that the correct molecule has been synthesized to the required specification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides information about the number and types of hydrogen atoms. For this molecule, one would expect characteristic signals for the protons on the cyclobutane ring and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the cyclobutane protons are crucial for confirming the cis stereochemistry.
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¹³C NMR: This analysis identifies the different carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the cyclobutane ring, and the methylene carbon.
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Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For C₆H₁₂ClNO₂, the expected molecular weight is approximately 165.62 g/mol .[4][5] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands would include those for the N-H bonds of the ammonium group, the O-H and C=O bonds of the carboxylic acid, and C-H bonds of the cyclobutane ring.
Chemical Reactivity and Stability
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride possesses two primary functional groups that dictate its reactivity: a primary ammonium group and a carboxylic acid.
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Amine Reactivity: The primary amine (as its ammonium salt) can be deprotonated under basic conditions to yield the free amine. This free amine is nucleophilic and can participate in a variety of reactions, such as acylation to form amides or alkylation. This reactivity is fundamental to its use as a building block in creating larger molecules, such as linking it to other fragments in the synthesis of PROTACs.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo reactions typical of its class, including esterification with alcohols under acidic conditions or conversion to an acid chloride. It can also be coupled with amines to form amide bonds, a cornerstone reaction in peptide synthesis and drug development.
Stability and Storage: The compound is reported to be light-sensitive.[8] Therefore, it should be stored in well-sealed, light-resistant containers. The recommended long-term storage condition is in a cool, dry place, with refrigeration being ideal to maintain product quality.[4][8] It is incompatible with strong oxidizing agents.[8]
Applications in Research and Drug Development
The rigid structure of the cyclobutane ring is a key feature that medicinal chemists leverage to improve drug properties.[1] Unlike flexible chains, the puckered four-membered ring restricts the conformations a molecule can adopt, which can lead to more selective binding to a target protein and potentially improve metabolic stability.[2]
Caption: Role of the cyclobutane scaffold in drug discovery.
Key Application Areas:
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GABA Analogues: As a conformationally restricted analogue of GABA, this compound is a valuable tool for probing GABA receptor subtypes. Its rigid structure can help elucidate the specific conformations required for receptor binding and activation, guiding the design of more selective agonists or antagonists for treating neurological disorders.
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Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[3] In the design of PROTACs, linker components are used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The structural and stereochemical definition of building blocks like cis-(3-Aminocyclobutyl)acetic acid is critical for controlling the linker's length, rigidity, and spatial orientation, which are all crucial factors for efficient ternary complex formation and subsequent protein degradation.
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General Medicinal Chemistry: The cyclobutane motif is increasingly recognized as a valuable component in drug candidates to fill hydrophobic pockets in target enzymes, serve as a non-planar bioisostere for aromatic rings, and improve overall pharmacokinetic profiles.[1][2]
Safety and Handling
As with any chemical reagent, cis-(3-Aminocyclobutyl)acetic acid hydrochloride must be handled by technically qualified individuals in a laboratory setting.[4] It is intended for research and development use only.[4]
Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][13]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[8][11]
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[8]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[13]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
References
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Aribo Biotechnology. (n.d.). 1523571-91-6 | cis-(3-Aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]
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CP Lab Safety. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. Retrieved January 2, 2026, from [Link]
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Al-Harrasi, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Retrieved January 2, 2026, from [Link]
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Rutgers, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved January 2, 2026, from [Link]
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Rutgers, L., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15). Retrieved January 2, 2026, from [Link]
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Al-Harrasi, A., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 14(3). Retrieved January 2, 2026, from [Link]
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Capot Chemical. (n.d.). Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride. Retrieved January 2, 2026, from [Link]
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Fisher Scientific. (2015). Safety Data Sheet. Retrieved January 2, 2026, from [Link]
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Anlai. (n.d.). CIS-(3-AMINOCYCLOBUTYL)ACETIC ACID HCL. Retrieved January 2, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(10), 1-8. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
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PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine. Retrieved January 2, 2026, from [Link]
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